4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid
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Overview
Description
4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid is a compound belonging to the class of squaric acid derivatives. It is characterized by its molecular formula C₁₃H₁₁NO₅ and a molecular weight of 261.23 g/mol . This compound is known for its unique structure, which includes a four-membered cyclobutene ring substituted with ethoxy and dioxo groups, and an amino group attached to a benzoic acid moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid typically involves the reaction of squaric acid diethyl ester with an appropriate amine. The reaction conditions often include the use of solvents such as methanol (MeOH) and may require specific temperature controls to ensure the stability of the intermediate products .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows the principles of organic synthesis involving squaric acid derivatives. The process may involve multiple steps, including esterification, amidation, and purification techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and ethoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzoic acid derivatives .
Scientific Research Applications
4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid has several scientific research applications, including:
Chemistry: Used as a reactive intermediate in organic synthesis and the development of new compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of 4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other squaric acid derivatives such as:
Uniqueness
4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid is unique due to its specific substitution pattern and the presence of both ethoxy and amino groups on the cyclobutene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
4-[(2-ethoxy-3,4-dioxocyclobuten-1-yl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-2-19-12-9(10(15)11(12)16)14-8-5-3-7(4-6-8)13(17)18/h3-6,14H,2H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGBMTWMWGFBOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365178 |
Source
|
Record name | 4-[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-30-5 |
Source
|
Record name | 4-[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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